molecular formula C9H15ClN2O2 B7987015 N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide

Cat. No.: B7987015
M. Wt: 218.68 g/mol
InChI Key: YDHPTUBYYCDODX-MRVPVSSYSA-N
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Description

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an acetamide moiety. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol . It is listed under CAS numbers 1354008-10-8 and 1182969-06-7, which may correspond to different enantiomers or synthesis batches .

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPTUBYYCDODX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide is under investigation for its potential as a pharmacological agent, particularly in treating neurological disorders. Its unique structure allows it to modulate specific receptors or enzymes within biological systems, making it a candidate for drug development aimed at conditions such as depression or anxiety disorders .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, facilitating the creation of diverse pharmaceutical compounds. For example:

Reaction TypeExample ReactionProducts
OxidationThis compound + H₂O₂N-Oxides
ReductionThis compound + LiAlH₄Amine Derivatives
SubstitutionThis compound + NaN₃Substituted Piperidine Derivatives

Biological Research

This compound is utilized in studies investigating the mechanisms of action of piperidine derivatives and their interactions with biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it relevant for further exploration in therapeutic contexts .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Neurological Disorders

A study investigating the effects of similar piperidine derivatives on dopamine transporters demonstrated that modifications to the piperidine structure can significantly enhance binding affinity and selectivity for neurotransmitter transporters . This suggests that this compound could be optimized for increased therapeutic efficacy in neurological applications.

Case Study 2: Antimicrobial Activity

Research has shown that piperidine derivatives exhibit varying degrees of antimicrobial activity. A comparative analysis indicated that compounds similar to this compound possess significant antibacterial properties against common pathogens, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates structurally related acetamide-piperidine derivatives, focusing on substituent variations, synthesis methods, and biological activities.

Piperidine-Based Acetamides with Chloroacetyl Substituents

Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Biological Activity/Notes Reference
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide 1353976-87-0 C₁₂H₁₉ClN₂O₂ Cyclopropyl group at N-position No reported bioactivity; purity: 96%
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1354017-56-3 C₁₁H₁₉ClN₂O₂ Ethyl group at N-position; S-configuration Lab use only; discontinued by suppliers
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1353945-71-7 C₁₁H₁₉ClN₂O₂ Ethyl group at N-position; unspecified stereo Discontinued; molecular weight: 246.74

Key Observations :

  • Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in analog 1354017-56-3, which may influence receptor binding .
Pyridine/Pyrazole-Acetamide Hybrids
Compound Name CAS Number Molecular Formula Substituents Biological Activity/Notes Reference
2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide 1065484-49-2 C₁₃H₁₅ClN₄O Pyridine-cyano group No bioactivity reported; high PSA (72.51 Ų)
N-{1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-3-yl}-2-(3-methoxyphenyl)acetamide N/A C₂₄H₂₆ClN₅O₂ Pyrazole and methoxyphenyl groups Unreported activity; complex structure

Key Observations :

  • Heterocyclic Integration : Pyridine or pyrazole rings enhance structural complexity and may target enzymes or receptors associated with neuropharmacology .
Neuropeptide Receptor Antagonists
  • SR142801: A piperidine-acetamide derivative with a benzoyl group and dichlorophenyl substituent.
Physicochemical Properties
Property Target Compound N-Cyclopropyl Analog N-Ethyl Analog
Molecular Weight 218.68 258.75 246.74
LogP (Predicted) ~1.5 ~2.1 ~2.0
Hydrogen Bond Acceptors 4 4 4

Key Observations :

  • Lipophilicity : N-cyclopropyl substitution increases LogP, suggesting improved membrane permeability .
  • Hydrogen Bonding : Consistent H-bond acceptors (4) across analogs indicate similar solubility profiles.

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide, a compound with the molecular formula C9_9H15_{15}ClN2_2O2_2, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions involving chloroacetylation of piperidine derivatives. The synthesis process typically involves refluxing piperidine with chloroacetyl chloride in the presence of a suitable solvent, followed by purification steps such as recrystallization .

The antimicrobial properties of this compound are attributed to its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar mechanisms of action .

Efficacy Against Pathogens

In vitro studies have shown that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against various bacterial strains:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight its potential as an effective antimicrobial agent, particularly against resistant strains .

In Vitro Studies

The anticancer potential of this compound has been evaluated using various cancer cell lines, including human colon cancer (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cells. The MTT assay was utilized to assess cell viability and determine the IC50_{50} values for different concentrations:

Compound IC50_{50} (µM)
This compound25
Control (5-Fluorouracil)10

The results indicate that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like 5-fluorouracil .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the piperidine ring or substitutions at specific positions have been shown to enhance antimicrobial and anticancer properties. A notable finding is that halogen substitutions often increase biological activity, which may be applicable to this compound .

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